molecular formula C22H18BrNO3 B14195835 4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde CAS No. 915214-23-2

4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde

Cat. No.: B14195835
CAS No.: 915214-23-2
M. Wt: 424.3 g/mol
InChI Key: ODZWXRXEYQZLFR-UHFFFAOYSA-N
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Description

4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2. It is a white to pale yellow solid at room temperature and is known for its aromatic properties and volatility. This compound is soluble in organic solvents such as ether and chloroform .

Preparation Methods

The synthesis of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde typically involves organic synthesis reactions. One common method includes the reaction of 4-bromophenylamine with 4-formylphenylboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .

Comparison with Similar Compounds

4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde can be compared with other similar compounds such as:

    4,4’-{[4-(2-Chloroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4,4’-{[4-(2-Fluoroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a fluorine atom instead of bromine.

    4,4’-{[4-(2-Iodoethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical behavior and interactions .

Properties

CAS No.

915214-23-2

Molecular Formula

C22H18BrNO3

Molecular Weight

424.3 g/mol

IUPAC Name

4-(N-[4-(2-bromoethoxy)phenyl]-4-formylanilino)benzaldehyde

InChI

InChI=1S/C22H18BrNO3/c23-13-14-27-22-11-9-21(10-12-22)24(19-5-1-17(15-25)2-6-19)20-7-3-18(16-26)4-8-20/h1-12,15-16H,13-14H2

InChI Key

ODZWXRXEYQZLFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OCCBr

Origin of Product

United States

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